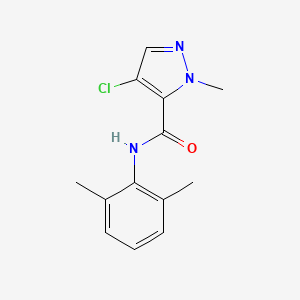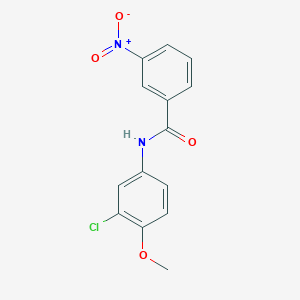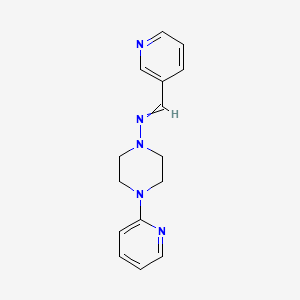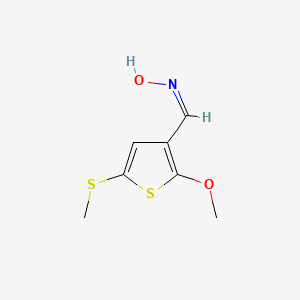
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "CDC7 inhibitor" and is a potent inhibitor of the cell division cycle 7-related protein kinase (CDC7). CDC7 is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. The inhibition of CDC7 by this compound has shown promising results in cancer research, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of CDC7, which is a serine/threonine kinase that plays a crucial role in DNA replication and cell cycle progression. The inhibition of CDC7 by this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide are still being studied. However, it has been found that this compound has a high affinity for CDC7 and inhibits its activity, leading to the induction of DNA damage and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments are its high potency and specificity towards CDC7. This compound has shown promising results in cancer research, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in cancer therapy.
2. Studies to determine the potential applications of this compound in other fields, such as neurodegenerative diseases.
3. Development of new analogs of this compound with improved potency and specificity towards CDC7.
4. Studies to determine the potential side effects of this compound and its toxicity in vivo.
5. Studies to determine the potential interactions of this compound with other drugs and their effects on its activity.
Conclusion:
In conclusion, 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has shown promising results in cancer research. The inhibition of CDC7 by this compound has been found to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy. Further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in other fields.
Synthesis Methods
The synthesis of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process. The first step involves the synthesis of 2,6-dimethylphenylhydrazine, which is then reacted with ethyl 4-chloroacetoacetate to form the corresponding pyrazoline. The pyrazoline is then treated with hydroxylamine hydrochloride to form the corresponding oxime, which is further reacted with methyl chloroformate to form the final product.
Scientific Research Applications
The potential applications of 4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research are vast. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells. The inhibition of CDC7 by this compound has been shown to induce DNA damage and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-5-4-6-9(2)11(8)16-13(18)12-10(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCVMSOTZMNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768548.png)
![3-({[4-(carboxymethyl)phenyl]amino}carbonyl)-2-pyridinecarboxylic acid](/img/structure/B5768562.png)
![2-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5768570.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)

![(4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5768583.png)
![spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-3,3-dicarboxamide](/img/structure/B5768585.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)
![3,5-dimethyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5768597.png)



